molecular formula C6H10O2S B3052095 Propenyl sulfone CAS No. 38405-93-5

Propenyl sulfone

Cat. No.: B3052095
CAS No.: 38405-93-5
M. Wt: 146.21 g/mol
InChI Key: NVGVSDWIGWRUIC-CIIODKQPSA-N
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Description

Propenyl sulfone is an organosulfur compound characterized by the presence of a sulfonyl group attached to a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Propenyl sulfone can be synthesized through several methods. One common approach involves the oxidation of propenyl sulfide using hydrogen peroxide in the presence of a metal oxide catalyst. This method is efficient and yields high purity this compound . Another method involves the addition of sulfur dioxide to propenyl compounds followed by oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of catalysts such as sodium tungstate or methylrhenium trioxide can enhance the efficiency of these reactions . These methods are optimized to ensure high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Propenyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Propenyl sulfide.

    Substitution: Various substituted sulfones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of propenyl sulfone involves its ability to act as an electrophile due to the presence of the sulfonyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products. The sulfonyl group can stabilize adjacent carbanions, facilitating various chemical transformations .

Comparison with Similar Compounds

Uniqueness: Propenyl sulfone is unique due to its propenyl group, which imparts distinct reactivity compared to other sulfones. This makes it particularly useful in specific synthetic applications where the propenyl group can participate in additional reactions .

Properties

IUPAC Name

(E)-1-[(E)-prop-1-enyl]sulfonylprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-6H,1-2H3/b5-3+,6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGVSDWIGWRUIC-GGWOSOGESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CS(=O)(=O)C=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/S(=O)(=O)/C=C/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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